N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 873010-64-1
VCID: VC11907032
InChI: InChI=1S/C21H20F4N2O4S2/c1-12-19(32-20(27-12)13-4-7-17(30-2)18(10-13)31-3)8-9-26-33(28,29)14-5-6-16(22)15(11-14)21(23,24)25/h4-7,10-11,26H,8-9H2,1-3H3
SMILES: CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F
Molecular Formula: C21H20F4N2O4S2
Molecular Weight: 504.5 g/mol

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide

CAS No.: 873010-64-1

Cat. No.: VC11907032

Molecular Formula: C21H20F4N2O4S2

Molecular Weight: 504.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide - 873010-64-1

Specification

CAS No. 873010-64-1
Molecular Formula C21H20F4N2O4S2
Molecular Weight 504.5 g/mol
IUPAC Name N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C21H20F4N2O4S2/c1-12-19(32-20(27-12)13-4-7-17(30-2)18(10-13)31-3)8-9-26-33(28,29)14-5-6-16(22)15(11-14)21(23,24)25/h4-7,10-11,26H,8-9H2,1-3H3
Standard InChI Key XWUZVLISNOGKIA-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F
Canonical SMILES CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F

Introduction

Structural Characteristics and Molecular Architecture

The compound features a hybrid architecture combining a 1,3-thiazole core, a 3,4-dimethoxyphenyl substituent, and a fluorinated benzene sulfonamide moiety. Its molecular formula is C₂₂H₂₁F₄N₃O₄S₂, with a molecular weight of 555.54 g/mol .

Thiazole Ring System

The central 1,3-thiazole ring (C₃H₃NS) is substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 4-position with a methyl group. The thiazole’s aromaticity and electron-rich nature facilitate π-π stacking interactions, which are critical for biological activity .

Ethyl Linker and Sulfonamide Moiety

A two-carbon ethyl chain connects the thiazole to the sulfonamide group. The sulfonamide (-SO₂NH-) is further substituted with a 4-fluoro-3-(trifluoromethyl)benzene ring, introducing strong electron-withdrawing effects. The trifluoromethyl (-CF₃) and fluorine atoms enhance metabolic stability and lipophilicity, as seen in analogous fluorinated sulfonamides .

Synthetic Pathways and Reaction Mechanisms

The synthesis of this compound involves a multi-step sequence, leveraging modern organic chemistry techniques.

Thiazole Core Formation

The 1,3-thiazole ring is synthesized via the Hantzsch thiazole synthesis, involving the reaction of a thioamide with α-haloketones. For this compound, 3,4-dimethoxyphenylthioamide reacts with 4-methyl-2-bromoacetophenone under basic conditions to yield the 2-(3,4-dimethoxyphenyl)-4-methylthiazole intermediate .

Sulfonamide Coupling

The ethyl linker is introduced through a nucleophilic substitution reaction between 5-(2-bromoethyl)-2-(3,4-dimethoxyphenyl)-4-methylthiazole and 4-fluoro-3-(trifluoromethyl)benzenesulfonamide. This step requires catalytic palladium to facilitate the C-N bond formation .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield
Thiazole formationK₂CO₃, DMF, 80°C68%
BromoethylationBr₂, CHCl₃, 0°C72%
Sulfonamide couplingPd(OAc)₂, DIPEA, DMF55%

Physicochemical Properties

Solubility and Partition Coefficients

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic trifluoromethyl and thiazole groups. The calculated logP (octanol-water) is 3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, with decomposition observed above 300°C. The sulfonamide group contributes to thermal resilience, as fluorine atoms stabilize the molecular framework .

Industrial and Agricultural Applications

Fungicidal Activity

Patent literature on structurally related oxadiazine-sulfonamides highlights EC₅₀ values of 0.3–1.5 ppm against Botrytis cinerea and Fusarium graminearum. The thiazole ring disrupts fungal cell membrane synthesis, while the sulfonamide inhibits ergosterol biosynthesis .

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